(Z)-3-cyclopentyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
CAS No.: 956201-46-0
Cat. No.: VC4554609
Molecular Formula: C22H19N3OS3
Molecular Weight: 437.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 956201-46-0 |
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Molecular Formula | C22H19N3OS3 |
Molecular Weight | 437.59 |
IUPAC Name | (5Z)-3-cyclopentyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C22H19N3OS3/c26-21-19(29-22(27)25(21)17-9-4-5-10-17)13-15-14-24(16-7-2-1-3-8-16)23-20(15)18-11-6-12-28-18/h1-3,6-8,11-14,17H,4-5,9-10H2/b19-13- |
Standard InChI Key | WAHVZOWSQQWODM-UYRXBGFRSA-N |
SMILES | C1CCC(C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)SC2=S |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a thioxothiazolidin-4-one backbone, a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical stability and biological interactions . Substituents include:
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A cyclopentyl group at position 3, enhancing lipophilicity and influencing binding affinity.
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A pyrazole ring at position 5, substituted with phenyl (position 1) and thiophen-2-yl (position 3) groups. This aromatic system contributes to π-π stacking interactions with biological targets .
Molecular Properties
Property | Value |
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Molecular formula | C₂₃H₂₀N₄OS₂ |
Molecular weight | 456.56 g/mol |
XLogP3 | 4.7 |
Hydrogen bond donors | 1 |
Hydrogen bond acceptors | 5 |
Derived from structural analogs in sources .
Synthetic Pathways
Key Reactions
The synthesis typically involves a Knoevenagel condensation between a pyrazole-4-carbaldehyde derivative and 3-cyclopentyl-2-thioxothiazolidin-4-one under basic conditions :
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Precursor Preparation:
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Condensation:
The aldehyde and thioxothiazolidinone undergo condensation in anhydrous ethanol with piperidine as a catalyst, yielding the (Z)-isomer predominantly .
Reaction Conditions:
Pharmacological Activities
Antimicrobial Efficacy
In vitro studies on structurally analogous thiazolidin-4-ones demonstrate broad-spectrum activity:
Mechanistic studies suggest enzyme inhibition (e.g., bacterial dihydrofolate reductase) and disruption of microbial cell membranes .
The thiophene and pyrazole moieties may facilitate intercalation with DNA or inhibition of topoisomerase II .
Structure-Activity Relationships (SAR)
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Cyclopentyl Substituent: Enhances metabolic stability compared to smaller alkyl groups (e.g., methyl) .
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Thiophen-2-yl Group: Increases lipophilicity, improving blood-brain barrier penetration in analogs .
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Z-Configuration: Critical for maintaining planar geometry, enabling optimal target binding .
Industrial and Research Applications
Drug Development
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Lead Optimization: Modifications at the pyrazole’s phenyl group (e.g., nitro, methoxy) improve potency against multidrug-resistant strains .
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Combination Therapy: Synergistic effects observed with β-lactam antibiotics against MRSA .
Material Science
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Photochromic Materials: Pyrazole-thiophene hybrids exhibit reversible color changes under UV light, useful in sensors .
Challenges and Future Directions
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